![molecular formula C15H18BrNO3S2 B2647368 5-bromo-N-(2-methoxy-2-phenylbutyl)thiophene-2-sulfonamide CAS No. 1797882-10-0](/img/structure/B2647368.png)
5-bromo-N-(2-methoxy-2-phenylbutyl)thiophene-2-sulfonamide
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Overview
Description
The compound “5-bromo-N-(2-methoxy-2-phenylbutyl)thiophene-2-sulfonamide” is likely to be an organic compound containing a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. The thiophene ring is substituted at the 2-position with a sulfonamide group and at the 5-position with a bromine atom. The sulfonamide group is further substituted with a 2-methoxy-2-phenylbutyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the thiophene ring, the introduction of the sulfonamide group, and the substitution of the bromine and 2-methoxy-2-phenylbutyl groups. The exact synthetic route would depend on the available starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiophene ring, the sulfonamide group, and the bromine and 2-methoxy-2-phenylbutyl substituents would all contribute to the overall structure of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in the molecule. For example, the bromine atom could potentially be replaced by other groups in a substitution reaction. The sulfonamide group might also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. For example, the presence of the polar sulfonamide group might increase its solubility in polar solvents .Scientific Research Applications
Suzuki–Miyaura Coupling
5-bromo-N-(2-methoxy-2-phenylbutyl)thiophene-2-sulfonamide: plays a crucial role in Suzuki–Miyaura (SM) cross-coupling reactions. Here’s why:
- Thiophene Derivatives : Researchers have explored various synthetic strategies for thiophene derivatives. For instance, dihydrothiophene derivatives exhibit distinct regioselectivities in acidic or basic media, leading to the formation of 2-arylamino-5-hydrazono-thiophene-3 carboxylates and 5-(arylamino)thiophene-2,4-dicarboxylates .
Selection of boron reagents for Suzuki–Miyaura coupling Buy 5-bromo-N-(2-methoxy-2-phenylbutyl)thiophene-2-sulfonamide Recent strategies in the synthesis of thiophene derivatives
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-bromo-N-(2-methoxy-2-phenylbutyl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrNO3S2/c1-3-15(20-2,12-7-5-4-6-8-12)11-17-22(18,19)14-10-9-13(16)21-14/h4-10,17H,3,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPZXMUPVADROLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNS(=O)(=O)C1=CC=C(S1)Br)(C2=CC=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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